5-aminopyrazine-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anti-inflammatory Activities of Pyrimidines

Scientific Field: Pharmacology

Summary of Application: Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.

Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature.

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.

Biological Activities of Pyrrolopyrazine Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings.

Methods of Application: This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods.

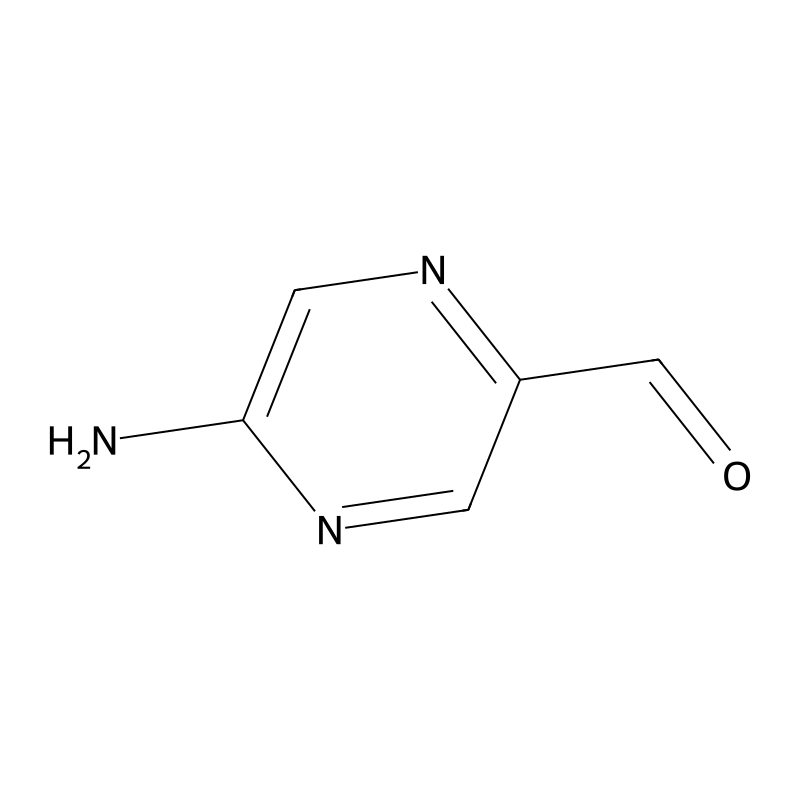

5-Aminopyrazine-2-carbaldehyde is an organic compound characterized by its distinctive pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This compound features an amino group (-NH2) at the fifth position and a formyl group (-CHO) at the second position of the pyrazine ring. The molecular formula for 5-aminopyrazine-2-carbaldehyde is C5H6N4O, with a molecular weight of approximately 138.13 g/mol. Its structure allows for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

- Condensation Reactions: It can react with various amines to form imines or amides.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

- Reduction: The aldehyde can also be reduced to an alcohol.

- Electrophilic Aromatic Substitution: The amino group can activate the ring for electrophilic substitution reactions, allowing for further functionalization of the pyrazine ring.

These reactions make 5-aminopyrazine-2-carbaldehyde a versatile building block in organic synthesis.

Research indicates that derivatives of 5-aminopyrazine-2-carbaldehyde exhibit various biological activities. Some studies have shown that compounds related to this structure possess antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis. The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways, highlighting its potential in developing new antibiotics .

Several methods exist for synthesizing 5-aminopyrazine-2-carbaldehyde:

- Oxidation of 2-Amino-3-hydroxymethylpyrazine: This method involves oxidizing the hydroxymethyl derivative to yield the aldehyde .

- Refluxing with Hydrazine: Another approach includes reacting 3-amino-pyrazine-2-carboxylic acid with hydrazine in methanol under reflux conditions .

- Condensation Reactions: It can also be synthesized through condensation reactions involving pyrazine derivatives and formylating agents.

These methods allow for variations in yield and purity, depending on the reaction conditions employed.

5-Aminopyrazine-2-carbaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds that may have therapeutic effects against infectious diseases.

- Material Science: Its derivatives are explored for their potential use in developing new materials with unique electronic properties.

- Agriculture: Compounds derived from this structure may also have applications as agrochemicals or pesticides.

Interaction studies involving 5-aminopyrazine-2-carbaldehyde often focus on its binding affinity to biological targets. For instance, research has indicated its potential interaction with enzymes involved in bacterial metabolism, which could lead to the development of new inhibitors. Additionally, studies are ongoing to explore its interactions at the molecular level using techniques such as molecular docking and spectroscopic methods to elucidate binding mechanisms.

Several compounds share structural similarities with 5-aminopyrazine-2-carbaldehyde, each exhibiting unique properties and activities:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 3-Aminopyrazine-2-carbaldehyde | C5H6N4O | 0.73 | Different position of amino group |

| 5-Methylpyrazine-2-carbaldehyde | C6H7N3O | 0.77 | Contains a methyl group at the fifth position |

| 6-Methylpyrazine-2-carbaldehyde | C6H7N3O | 0.77 | Methyl group at the sixth position |

| 3-Chloropyrazine-2-carbaldehyde | C5H4ClN2O | 0.67 | Contains a chlorine substituent |

| 5-Bromopyrazine-2-carbaldehyde | C5H4BrN2O | 0.75 | Contains a bromine substituent |

These compounds illustrate the diversity within the pyrazine family and highlight how slight modifications can lead to significant differences in biological activity and chemical reactivity.

The synthesis of 5-aminopyrazine-2-carbaldehyde emerged from broader investigations into pyrazine derivatives during the late 20th and early 21st centuries. While its exact discovery date remains undocumented in public literature, its structural analogs, such as pyrazine-2-carbaldehyde (CAS 5780-66-5), were first synthesized through oxidation reactions of pyrazine methanol precursors using reagents like Dess-Martin periodane. The introduction of the amino group at the 5-position likely followed advancements in regioselective amination techniques, which became prominent in the 2010s. Patent literature from 2009 describes industrial methods for synthesizing related compounds like 5-methylpyrazin-2-amine, highlighting the growing interest in functionalized pyrazines during this period. By 2025, PubChem records formalize its hydrochloride salt (CID 124222617), indicating its adoption into chemical databases as a distinct entity.

Structural Relationship to Pyrazine Derivatives

5-Aminopyrazine-2-carbaldehyde belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Its structure diverges from simpler pyrazines through two key modifications:

- Amino substitution at position 5, which introduces electron-donating character to the otherwise electron-deficient ring.

- Aldehyde functionalization at position 2, providing a reactive site for condensation or nucleophilic addition reactions.

Comparative analysis with pyrazine-2-carbaldehyde (C₅H₄N₂O) reveals that the amino group in the 5-aminopyrazine derivative enhances resonance stabilization while altering dipole moments. This is evidenced by the distinct NMR profiles of these compounds: pyrazine-2-carbaldehyde exhibits a singlet at δ 9.14 ppm for the aldehyde proton, whereas the 5-amino derivative’s hydrochloride salt shows downfield shifts for aromatic protons due to increased electron delocalization.

| Property | 5-Aminopyrazine-2-carbaldehyde | Pyrazine-2-carbaldehyde |

|---|---|---|

| Molecular Formula | C₅H₅N₃O | C₅H₄N₂O |

| Aldehyde Proton (δ ppm) | 8.15 | 9.14 |

| Aromatic Protons (δ ppm) | 8.62 (dd), 8.99 (s) | 7.87, 7.82 |

Position in Heterocyclic Chemistry Frameworks

Within heterocyclic chemistry, 5-aminopyrazine-2-carbaldehyde occupies a niche as a bifunctional building block. The pyrazine core’s inherent electron deficiency, quantified by its π-deficient aromaticity index of 0.85, makes it susceptible to electrophilic substitution at electron-rich positions. However, the amino group at position 5 creates localized electron density, enabling regioselective reactions at positions 3 and 6. This duality is critical in medicinal chemistry, where such compounds serve as precursors for kinase inhibitors and antimicrobial agents.

The compound’s aldehyde group further differentiates it from other aminopyrazines. In Vilsmeier-Haack reactions, the aldehyde participates in formylation processes, while in nucleophilic additions, it forms imines or hydrazones. These reactivities are exploited in multicomponent reactions to construct polycyclic systems, as demonstrated in the synthesis of pyrrole-2-carboxaldehyde derivatives via lithioazafulvene intermediates.

Synthesis and Structural Elucidation

Synthetic Pathways

Two primary routes dominate the synthesis of 5-aminopyrazine-2-carbaldehyde:

Route 1: Functional Group Interconversion

- Starting Material: 5-Methylpyrazin-2-amine (CAS 5521-55-1) undergoes oxidation at the methyl group.

- Oxidation: Employing Dess-Martin periodane in dichloromethane at 20°C converts the methyl group to an aldehyde, yielding the target compound in 61% efficiency.

Route 2: Directed Amination

- Substrate: Pyrazine-2-carbaldehyde is treated with hydroxylamine hydrochloride in chloroform.

- Amination: Copper-catalyzed CH activation introduces the amino group at position 5, though yields remain moderate (31%) due to competing side reactions.

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

- ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.15 (s, 1H, CHO), 8.62 (dd, 2H, H-3/H-6), and 8.99 (s, 1H, NH₂).

- IR: Stretching vibrations at 1640 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H).

- Mass Spectrometry: Molecular ion peak at m/z 137.06 (M+H⁺), with fragmentation patterns confirming the aldehyde moiety.

Reactivity and Applications

Electrophilic Substitution

The amino group directs electrophiles to positions 3 and 6. Bromination with NBS in CCl₄ yields 3,6-dibromo-5-aminopyrazine-2-carbaldehyde, a precursor for Suzuki-Miyaura couplings.

Condensation Reactions

Reaction with hydrazines produces pyrazino[2,3-e]pyridazines, as shown below:$$\text{5-Aminopyrazine-2-carbaldehyde} + \text{Hydrazine} \rightarrow \text{Pyrazino[2,3-e]pyridazine} + \text{H}_2\text{O}$$These heterocycles exhibit fluorescence properties useful in material science.

Conventional Organic Synthesis Pathways

Halogenation-Amination Sequences

Halogenation-amination sequences represent a foundational strategy for introducing functional groups to the pyrazine ring. Recent advancements have demonstrated the efficacy of regioselective halogenation using potassium halide salts and hypervalent iodine(III) reagents under mild conditions. For instance, Chillal et al. developed a room-temperature protocol employing potassium iodide and phenyliodine diacetate (PIDA) in aqueous media, achieving selective C–H halogenation of pyrazine derivatives [2]. This method avoids toxic solvents and elevated temperatures, aligning with green chemistry principles.